Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide
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Overview
Description
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound that features a fused benzene and isothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the chlorination of a precursor acid followed by reaction with ammonia to yield the desired product . Another approach includes the oxidation of benzo[d]isothiazol-3(2H)-ones using reagents such as Selectfluor in aqueous media, which provides a green and efficient route to the compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and selective oxidation processes is preferred to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides using reagents like Selectfluor.
Substitution: It can participate in substitution reactions, where functional groups are introduced into the benzene ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Substitution: Various electrophilic and nucleophilic reagents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Depending on the reagents used, substituted derivatives of the parent compound.
Scientific Research Applications
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparison with Similar Compounds
Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide can be compared with other similar compounds, such as:
Benzo[d]isothiazol-3(2H)-one: Another derivative with similar structural features but different functional groups.
Benzo[b]thiophene 1,1-dioxide: A related compound with applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVQVWLILLHJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181615 |
Source
|
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27148-03-4 |
Source
|
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dioxo-1,2-benzothiazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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